molecular formula C26H25N3 B12576079 Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- CAS No. 282538-21-0

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)-

Cat. No.: B12576079
CAS No.: 282538-21-0
M. Wt: 379.5 g/mol
InChI Key: LGVYRIGEYJHTJX-UHFFFAOYSA-N
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Description

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of a diphenylmethyl group, a methyl group, and a pyrrolidinyl group attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with guanidine under heating conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethyl group, in particular, enhances its lipophilicity and potential interactions with biological targets.

Properties

CAS No.

282538-21-0

Molecular Formula

C26H25N3

Molecular Weight

379.5 g/mol

IUPAC Name

2-benzhydryl-6-methyl-4-pyrrolidin-1-ylquinazoline

InChI

InChI=1S/C26H25N3/c1-19-14-15-23-22(18-19)26(29-16-8-9-17-29)28-25(27-23)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-15,18,24H,8-9,16-17H2,1H3

InChI Key

LGVYRIGEYJHTJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2N3CCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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